Fmoc-(fmochmb)val-OH

説明

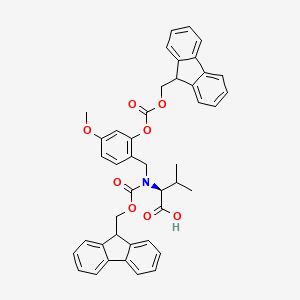

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is a derivative of L-valine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity . The compound has a molecular weight of 697.77 g/mol and is often used in solid-phase peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine involves several steps:

Protection of the Amino Group: The amino group of L-valine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

Introduction of the 2-Fmoc-oxy-4-methoxybenzyl Group: This step involves the reaction of the protected L-valine with 2-Fmoc-oxy-4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .

化学反応の分析

Types of Reactions

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine undergoes several types of reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with high purity and reduced aggregation .

科学的研究の応用

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is used extensively in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: The compound is used to study protein-protein interactions and enzyme functions.

Medicine: It is used in the development of peptide-based drugs.

Industry: The compound is used in the production of synthetic peptides for various applications.

作用機序

The primary mechanism of action of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is its ability to protect the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection . This property is crucial for the stepwise synthesis of peptides .

類似化合物との比較

Similar Compounds

Fmoc-L-valine: Similar in structure but lacks the 2-Fmoc-oxy-4-methoxybenzyl group.

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine: Similar in structure but with a leucine residue instead of valine.

Uniqueness

Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is unique due to its ability to inhibit peptide aggregation and improve the solubility of protected peptide fragments . This makes it particularly useful in the synthesis of difficult peptides .

生物活性

Introduction

Fmoc-(fmochmb)val-OH, also known as N-Fmoc-N-[2-(Fmoc-oxy)-4-methoxybenzyl]-L-valine, is a protected amino acid that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in peptide synthesis, its effects on biological systems, and relevant research findings.

- Molecular Formula : C₁₄H₁₉NO₈

- Molecular Weight : 697.8 g/mol

- CAS Number : 148515-86-0

This compound is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the synthesis process.

Peptide Synthesis Applications

This compound is primarily utilized in the synthesis of complex peptides. Its unique structure aids in enhancing the solubility of difficult-to-synthesize peptides, particularly those prone to aggregation. The Hmb (hydroxymethylbenzyl) protection has been shown to inhibit aggregation, leading to higher purity products . This characteristic is particularly beneficial when synthesizing hydrophobic or transmembrane peptides.

Case Studies and Research Findings

-

Inhibition of Aggregation :

- Research indicates that the incorporation of this compound in peptide sequences significantly reduces aggregation tendencies. This was demonstrated in studies where peptides synthesized with this derivative exhibited improved solubility and stability compared to those synthesized with standard amino acids .

-

Biocompatibility and Antimicrobial Activity :

- A study highlighted the biocompatibility of Fmoc-derived peptides, suggesting potential applications in biomedical fields. The antibacterial properties of Fmoc-Lys-Fmoc derivatives against gram-positive and gram-negative bacteria were noted, indicating that similar derivatives may exhibit beneficial biological activities .

- Self-Assembly and Hydrogel Formation :

Comparative Analysis of Biological Activity

| Property | This compound | Other Fmoc Amino Acids |

|---|---|---|

| Aggregation Inhibition | High | Variable |

| Solubility | Enhanced | Standard |

| Antimicrobial Activity | Potential | Varies |

| Self-Assembly Capability | Yes | Limited |

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWBBFTTQDBSZ-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106661 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148515-86-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。